"physical and chemical properties of sodium benzo[d]thiazole-2-sulfinate"
"physical and chemical properties of sodium benzo[d]thiazole-2-sulfinate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzo[d]thiazole-2-sulfinate is a versatile organic compound that has garnered interest in various fields, particularly in synthetic chemistry and potentially in drug discovery. As a member of the benzothiazole and sulfinate salt families, it exhibits unique chemical properties that make it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of sodium benzo[d]thiazole-2-sulfinate, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity.
Core Physical and Chemical Properties
The fundamental properties of sodium benzo[d]thiazole-2-sulfinate are summarized below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄NNaO₂S₂ | [1] |
| Molecular Weight | 221.2 g/mol | [1] |
| IUPAC Name | sodium 1,3-benzothiazole-2-sulfinate | [1] |
| CAS Number | 61073-62-9 | [1] |
| Appearance | Solid | |
| Solubility | Water soluble | [2] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. | |
| Stability | Stable at room temperature for prolonged periods. | [3] |
| Molar Absorptivity | ε = 1826 M⁻¹ cm⁻¹ at 310 nm | [2] |
Synthesis and Characterization
The synthesis of sodium benzo[d]thiazole-2-sulfinate can be achieved through a multi-step process starting from the commercially available benzothiazole disulfide. The general synthetic workflow is outlined below.
Experimental Protocols
1. Synthesis of Methyl Benzo[d]thiazole-2-sulfinate [3]
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Materials: Benzothiazole disulfide, N-bromosuccinimide (NBS), Dichloromethane (DCM), Methanol (MeOH).
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Procedure:
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Dissolve benzothiazole disulfide in a 1:1 (v/v) mixture of dichloromethane and methanol.
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Add 5 equivalents of N-bromosuccinimide (NBS) to the solution.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted NBS and succinimide.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography to yield methyl benzo[d]thiazole-2-sulfinate.
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2. Synthesis of Sodium Benzo[d]thiazole-2-sulfinate [3]
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Materials: Methyl benzo[d]thiazole-2-sulfinate, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
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Procedure:
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Dissolve the purified methyl benzo[d]thiazole-2-sulfinate in a mixture of tetrahydrofuran and water.
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Add one equivalent of sodium hydroxide.
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Stir the mixture at room temperature. The hydrolysis can be monitored by the disappearance of the starting material using TLC or HPLC.
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Upon completion, the tetrahydrofuran is removed under reduced pressure.
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The aqueous solution is then lyophilized or carefully evaporated to dryness to yield sodium benzo[d]thiazole-2-sulfinate as a solid.
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3. Analytical Characterization: High-Performance Liquid Chromatography (HPLC) [2]
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Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
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Column: A Thermo RP C18 column (100 x 4.6 mm, 5 µm particle size) or equivalent.
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Mobile Phase: A gradient of methanol in water. For example, starting with 30% methanol in water and increasing to 95% methanol in water over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: UV absorbance at 255 nm.
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Expected Retention Time: Approximately 1.44 minutes under the specified conditions.[2]
Chemical Reactivity
Sodium benzo[d]thiazole-2-sulfinate, as a sulfinate salt, can exhibit versatile reactivity, acting as a nucleophile, an electrophile, or a radical precursor depending on the reaction conditions.[4]
Nucleophilic Reactivity
The sulfinate anion is a potent nucleophile and can participate in various substitution and addition reactions. A general representation of its nucleophilic character is the reaction with an electrophile (E⁺).
References
- 1. Sodium benzo[d]thiazole-2-sulfinate | C7H4NNaO2S2 | CID 23696417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. theses.cz [theses.cz]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
